1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperazin-2-one dihydrochloride
Overview
Description
This compound belongs to the class of organic compounds known as 2,4,5-trisubstituted thiazoles . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . They are isomeric with the 1,2-azoles and the nitrogen and sulfur containing compounds called isothiazole .
Synthesis Analysis
A novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .
Chemical Reactions Analysis
Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .
Scientific Research Applications
Anticancer Evaluation
- Anticancer Activity : Polyfunctional substituted 1,3-thiazoles, including compounds with a piperazine substituent, have been studied for their anticancer activity. They were found to be effective against various cancer cell lines, such as lung, kidney, breast, and prostate cancer, as well as leukemia and melanoma (Kostyantyn Turov, 2020).
Antibacterial and Antifungal Agents
Bacterial Biofilm and MurB Inhibitors : Novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker have been developed, showing potent antibacterial efficacies against various strains, including E. coli and S. aureus. They also exhibited effective biofilm inhibition activities and were strong MurB enzyme inhibitors (Ahmed E. M. Mekky & S. Sanad, 2020).
Antimicrobial Agents : Thiazolidinone derivatives linked with 1-pyridin-2-yl-piperazine demonstrated antimicrobial activity against various bacteria and fungi, including Staphylococcus aureus and Escherichia coli (Divyesh Patel et al., 2012).
Antidepressant and Antianxiety Activities
- Antidepressant and Antianxiety Effects : Piperazine derivatives were studied for their potential antidepressant and antianxiety effects. Certain compounds reduced immobility times in animal models, suggesting antidepressant activity, and showed significant antianxiety effects (J. Kumar et al., 2017).
Antifungal and Antimicrobial Activities
- Antifungal Compound Solubility : A study focused on the solubility thermodynamics of a novel potential antifungal compound, revealing its poor solubility in buffer solutions and hexane but better solubility in alcohols. This suggests its potential for lipophilic delivery pathways in biological media (T. Volkova et al., 2020).
Additional Applications
- Antitussive Compound : RU 20201, a compound related to 1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperazin-2-one dihydrochloride, was studied as an antitussive compound, showing potency comparable to codeine but without apparent CNS effects or respiratory depression (R. W. Pickering & G. W. James, 1979).
Mechanism of Action
Target of Action
Thiazoles and piperazines are known to interact with a variety of biological targets. For instance, thiazoles are found in many biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs . Piperazines are often used in the synthesis of pharmaceuticals, including antipsychotics and antidepressants.
Mode of Action
The mode of action of thiazoles and piperazines can vary greatly depending on the specific compound. Some thiazoles, for example, have been found to interact with DNA and topoisomerase II, resulting in DNA double-strand breaks and ultimately, cell death .
Biochemical Pathways
Thiazoles and piperazines can affect a variety of biochemical pathways. For instance, some thiazoles have been found to have antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Pharmacokinetics
The pharmacokinetics of thiazoles and piperazines can vary greatly depending on the specific compound. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
The result of the action of thiazoles and piperazines can vary greatly depending on the specific compound and its target. For instance, some thiazoles have been found to have cytotoxic activity on human tumor cell lines .
Action Environment
The action environment of thiazoles and piperazines can be influenced by a variety of factors, including pH, temperature, and the presence of other substances. For instance, thiazole is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .
Biochemical Analysis
Biochemical Properties
1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperazin-2-one dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, the thiazole ring in the compound is known to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions often involve the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-substrate complex and enhance the compound’s biological activity.
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of transcription factors such as NF-κB and AP-1, leading to changes in the expression of genes involved in inflammation and apoptosis . Additionally, it has been observed to alter cellular metabolism by inhibiting key metabolic enzymes, thereby affecting the production of ATP and other metabolites.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as DNA and proteins, through hydrogen bonding and van der Waals interactions . This binding can lead to the inhibition or activation of enzymes, depending on the nature of the interaction. For instance, the compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, by stabilizing the enzyme-DNA complex and preventing the re-ligation of DNA strands .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under physiological conditions but can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential cytotoxic effects, which are likely due to the accumulation of degradation products.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as anti-inflammatory and antioxidant activities . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s ability to generate reactive oxygen species and disrupt cellular homeostasis.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for the metabolism of various xenobiotics . The compound can also affect metabolic flux by inhibiting key enzymes in glycolysis and the tricarboxylic acid cycle, leading to alterations in metabolite levels and energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by ATP-binding cassette (ABC) transporters, which facilitate its uptake and efflux . Once inside the cell, the compound can bind to intracellular proteins, such as heat shock proteins, which help in its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it can interact with various biomolecules . Post-translational modifications, such as phosphorylation and ubiquitination, can influence the compound’s targeting to specific organelles, such as the mitochondria and endoplasmic reticulum . These modifications play a critical role in regulating the compound’s biological activity and its effects on cellular function.
Properties
IUPAC Name |
1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperazin-2-one;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3OS.2ClH/c1-7-9(15-8(2)12-7)6-13-4-3-11-5-10(13)14;;/h11H,3-6H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVTDBQUZLVJKHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CN2CCNCC2=O.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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